molecular formula C10H9NO2S B1353042 2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate CAS No. 6097-26-3

2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate

Cat. No.: B1353042
CAS No.: 6097-26-3
M. Wt: 207.25 g/mol
InChI Key: OBXOJFFFVRRRAU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate (CAS RN: 89374-59-4, IUPAC name: 2-(cyanosulfanyl)-1-(4-methoxyphenyl)ethan-1-one) is a thiocyanate derivative with the molecular formula C₁₀H₉NO₂S and a molar mass of 207.25 g/mol . Its structure comprises a 4-methoxyphenyl group attached to a ketone moiety, with a thiocyanate (–SCN) group at the β-position. The compound crystallizes in a planar arrangement, stabilized by N–H⋯Cl and C–H⋯Cl hydrogen bonds, as revealed by single-crystal X-ray diffraction studies . The methoxy group and benzene ring are coplanar, with torsion angles of 173.82° (C6–C5–C8–C9) and -2.91° (C1–O1–C2–C7), respectively .

Synthesis The compound is synthesized via the reaction of 4-methoxy phenacyl bromide with hexamethylenetetramine (HMTA) in ethanol, followed by acidification with HCl to yield crystalline 2-(4-methoxyphenyl)-2-oxoethanaminium chloride, which is subsequently converted to the thiocyanate derivative .

Biological Activity

2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate (CAS No. 6097-26-3) is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting research findings, case studies, and relevant data.

  • Molecular Formula : C10H9NO2S
  • Molecular Weight : 209.25 g/mol
  • Structure : The compound features a methoxyphenyl group, a carbonyl group, and a thiocyanate moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The presence of the thiocyanate group is believed to facilitate the formation of reactive intermediates that can modify protein functions or enzyme activities.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against a range of microorganisms, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for various strains suggest potent activity:

MicroorganismMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Candida albicans30

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines, demonstrating notable cytotoxic effects:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

The structure-activity relationship (SAR) analysis indicates that the methoxy group enhances cytotoxicity, likely through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of thiocyanates, including this compound, against resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial load in treated samples compared to controls.
  • Case Study on Anticancer Potential : In a study published in Cancer Letters, the compound was tested on multiple cancer cell lines. The results indicated that treatment with this compound led to increased apoptosis markers and reduced proliferation rates in HeLa cells.

Research Findings

Research has shown that the compound can interact with cellular pathways involved in apoptosis and oxidative stress responses. The generation of reactive oxygen species (ROS) upon treatment suggests a mechanism where oxidative stress leads to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physical Properties of Thiocyanate Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Melting Point (°C) Key Properties/Applications
2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate C₁₀H₉NO₂S 207.25 4-OCH₃ Not reported Intermediate for nitrogen heterocycles
2-(3-Nitrophenyl)-2-oxoethyl thiocyanate C₉H₆N₂O₃S 222.22 3-NO₂ 124–126 High polarity; irritant (Xi hazard)
2-(3-Chlorophenyl)-2-oxoethyl thiocyanate C₉H₆ClNOS 211.67 3-Cl 87–89 Irritant; used in organic synthesis
[2-(4-Bromophenyl)-2-oxoethyl] thiocyanate C₉H₆BrNOS 256.12 4-Br Not reported Pharmaceutical intermediate
2-(5-Bromo-2-hydroxy-4-methylphenyl)-2-oxoethyl thiocyanate C₁₀H₈BrNO₂S 294.15 5-Br, 4-CH₃, 2-OH 148–149 Antibacterial/antifungal applications

Key Observations

Substituent Effects on Reactivity and Properties Electron-Withdrawing Groups (EWGs): The 3-NO₂ derivative (C₉H₆N₂O₃S) exhibits a higher melting point (124–126°C) due to enhanced intermolecular dipole interactions . In contrast, the 3-Cl analog (C₉H₆ClNOS) has a lower melting point (87–89°C), reflecting reduced polarity . Electron-Donating Groups (EDGs): The 4-OCH₃ group in the target compound increases electron density on the phenyl ring, facilitating electrophilic substitution reactions. This contrasts with brominated analogs (e.g., 4-Br), where steric and electronic effects slow reactivity .

Synthetic Pathways Most analogs are synthesized via nucleophilic substitution of phenacyl bromides with thiocyanate ions (SCN⁻) in polar solvents (e.g., acetone, ethanol). For example, 2-(5-bromo-2-hydroxy-4-methylphenyl)-2-oxoethyl thiocyanate is prepared from 3,α-dibromo-2-hydroxy-5-methylacetophenone and ammonium thiocyanate in aqueous acetone (66% yield) .

Biological and Pharmacological Relevance Thiocyanate derivatives with hydroxy and methyl substituents (e.g., C₁₀H₈BrNO₂S) demonstrate antimicrobial activity, likely due to the thiocyanate group's ability to disrupt microbial membranes . Compounds like N-(2-[(4-methoxyphenyl)amino]-2-oxoethyl)piperazine-1-carboxamide (from ) are explored for local anesthetic activity, with substituents modulating potency and duration .

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-13-9-4-2-8(3-5-9)10(12)6-14-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXOJFFFVRRRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407617
Record name 2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6097-26-3
Record name 2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6097-26-3
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